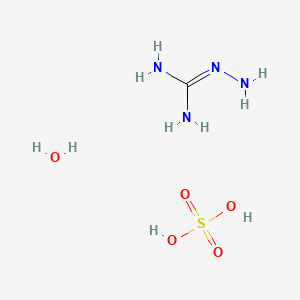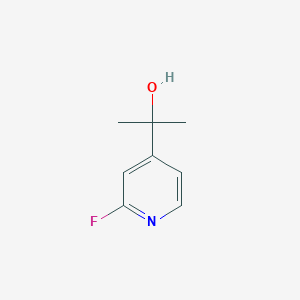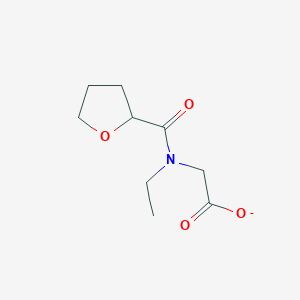
Ethyl(tetrahydro-furan-2-carbonyl)-amino-acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl(tetrahydro-furan-2-carbonyl)-amino-acetate is an organic compound with the molecular formula C9H15NO4 It is a derivative of tetrahydrofuran, a five-membered ring containing four carbon atoms and one oxygen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl(tetrahydro-furan-2-carbonyl)-amino-acetate can be synthesized through the reaction of tetrahydrofuran-2-carboxylic acid with ethyl chloroacetate in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improved yields. The use of automated systems for purification and isolation further enhances the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl(tetrahydro-furan-2-carbonyl)-amino-acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group into an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ethyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Tetrahydrofuran-2-carboxylic acid derivatives.
Reduction: Tetrahydrofuran-2-methanol derivatives.
Substitution: Various substituted tetrahydrofuran derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Ethyl(tetrahydro-furan-2-carbonyl)-amino-acetate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: It is used in studies involving enzyme inhibition and protein-ligand interactions.
Industrial Applications: The compound is utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of ethyl(tetrahydro-furan-2-carbonyl)-amino-acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. This inhibition can modulate various biochemical pathways, leading to therapeutic effects in the case of medicinal applications.
Comparación Con Compuestos Similares
Ethyl(tetrahydro-furan-2-carbonyl)-amino-acetate can be compared with other similar compounds, such as:
Tetrahydrofuran-2-carboxylic acid: A precursor in the synthesis of this compound.
Ethyl 2-aminobenzoate: Another ester compound with similar reactivity but different applications.
Tetrahydrofuran-2-methanol: A reduction product of this compound with distinct properties.
The uniqueness of this compound lies in its specific structure, which allows for diverse chemical modifications and applications in various fields.
Propiedades
Fórmula molecular |
C9H14NO4- |
|---|---|
Peso molecular |
200.21 g/mol |
Nombre IUPAC |
2-[ethyl(oxolane-2-carbonyl)amino]acetate |
InChI |
InChI=1S/C9H15NO4/c1-2-10(6-8(11)12)9(13)7-4-3-5-14-7/h7H,2-6H2,1H3,(H,11,12)/p-1 |
Clave InChI |
LBGGGYJGUGHIFP-UHFFFAOYSA-M |
SMILES canónico |
CCN(CC(=O)[O-])C(=O)C1CCCO1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


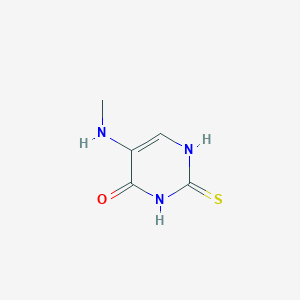
![N-(2'-Amino[4,4'-bithiazol]-2-YL)-4-pyridinecarboxamide](/img/structure/B13118029.png)
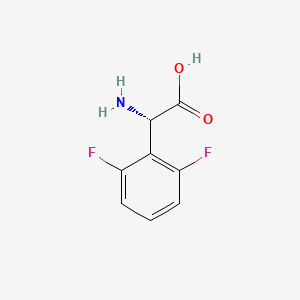
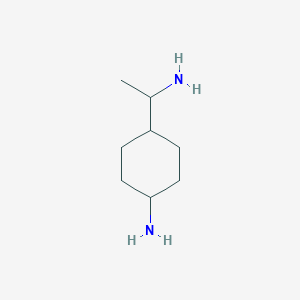
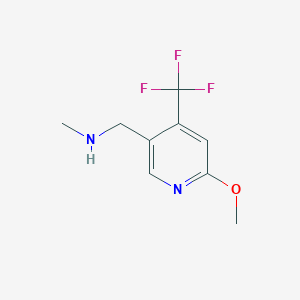
![5-(Benzo[d]thiazol-2-yl)-1,3,4-oxadiazol-2-ol](/img/structure/B13118059.png)

![4-Chloro-6-methyl-2-(trifluoromethyl)thieno[3,2-d]pyrimidine](/img/structure/B13118082.png)
![1-(3-Chloro-1H-pyrazolo[3,4-c]pyridin-5-yl)ethanone](/img/structure/B13118083.png)
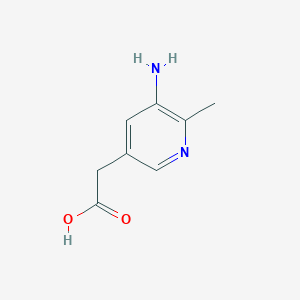

![1H-Pyrrolo[3,2-d]pyrimidine-2,4,6(3H,5H,7H)-trione](/img/structure/B13118109.png)
